2-Hydroxy-4-methylpyrimidine hydrochloride

描述

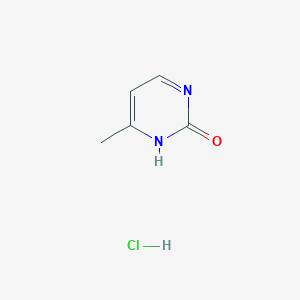

4-Methylpyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C₅H₇ClN₂O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidin-2-ol hydrochloride typically involves the reaction of 4-methylpyrimidin-2-ol with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of 4-Methylpyrimidin-2-ol hydrochloride may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

化学反应分析

Types of Reactions

4-Methylpyrimidin-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated pyrimidines .

科学研究应用

Organic Synthesis

2-Hydroxy-4-methylpyrimidine hydrochloride serves as a synthetic building block in the creation of various organic compounds. Its structural properties allow it to participate in multiple chemical reactions, making it valuable in the synthesis of more complex molecules. The compound is particularly noted for:

- Formation of Pyrimidine Derivatives : It is used to synthesize pyrimidine-based compounds, which are essential in medicinal chemistry.

- Intermediate in Drug Synthesis : This compound acts as an important intermediate in the synthesis of antiviral and antitumor drugs, facilitating the development of new therapeutic agents .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound primarily for its role as an intermediate in drug development. Notable applications include:

- Antiviral Drugs : The compound has been integral in synthesizing antiviral agents that target viral replication mechanisms.

- Antitumor Agents : Its derivatives are explored for potential antitumor activity, contributing to the development of cancer therapies .

Biochemical Research

In biochemical research, this compound is employed for various analytical and experimental purposes:

- Cell Culture Studies : It is used in cell culture media to study cellular responses and drug interactions.

- Chromatography : The compound serves as a reagent in chromatographic techniques, helping to separate and analyze biological samples .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

作用机制

The mechanism of action of 4-Methylpyrimidin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Hydroxy-4-methylpyrimidine: Similar in structure but lacks the hydrochloride group.

4-Methyl-2-pyrimidinol: Another derivative of pyrimidine with similar properties

Uniqueness

4-Methylpyrimidin-2-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs .

生物活性

2-Hydroxy-4-methylpyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article presents a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a hydroxyl group at the second position and a methyl group at the fourth position of the pyrimidine ring, which contributes to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound.

In Vitro Studies:

- Bacterial Strains Tested: The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC): In tests against various strains, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including the DPPH radical scavenging method.

- Results: The compound exhibited significant free radical scavenging activity, which increased with concentration, indicating its potential as an antioxidant agent .

DNA Interaction Studies

Research has highlighted the compound's ability to interact with DNA, which is crucial for understanding its mechanism of action in therapeutic applications.

- DNA Cleavage Activity: Studies demonstrated that at concentrations of 200 µM and above, the compound effectively cleaved plasmid DNA (pBR322), suggesting potential applications in cancer therapy where DNA damage is a desired effect .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Anticancer Applications:

- Antimicrobial Applications:

Safety Profile

The safety profile of this compound has been assessed through toxicity studies:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-4-methylpyrimidine hydrochloride, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization reactions or modifications of pyrimidine precursors. For example, nucleophilic substitution or condensation reactions under controlled pH and temperature can optimize yield. Key steps include:

- Precursor selection : Use 4-methylpyrimidine derivatives with hydroxylation agents (e.g., hydroxylamine derivatives) under acidic conditions.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity at elevated temperatures (80–120°C) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>97%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Routine characterization includes:

- Melting point analysis : Confirm identity using the reported mp of 243°C .

- NMR spectroscopy : ¹H/¹³C NMR to verify the pyrimidine ring structure and substitution patterns (e.g., hydroxy and methyl groups).

- HPLC : Assess purity and detect impurities (e.g., unreacted precursors) .

- Mass spectrometry (MS) : Confirm molecular weight (146.57 g/mol) and fragmentation patterns .

Q. How should researchers handle stability challenges during storage?

Stability is pH- and temperature-dependent:

- Storage : Keep in airtight containers at 4°C, protected from light and moisture to prevent hydrolysis or decomposition .

- Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

- Purity verification : Use orthogonal methods (HPLC, NMR) to confirm >97% purity .

- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) .

- Structural analogs : Compare activity with related pyrimidine derivatives to isolate functional group contributions .

Q. What experimental designs are optimal for studying its interactions with biological targets (e.g., enzymes, receptors)?

- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd).

- Crystallography : Co-crystallize with target proteins to resolve binding modes (e.g., hydrogen bonding with hydroxy groups) .

- Molecular docking : Validate computational predictions against experimental IC50 values .

Q. How can computational modeling enhance understanding of its physicochemical properties?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity .

- Solubility prediction : Use COSMO-RS models to optimize solvent systems for synthesis or formulation .

- Pharmacokinetics : Simulate metabolic pathways (e.g., cytochrome P450 interactions) using ADMET software .

Q. What advanced purification techniques address co-eluting impurities in HPLC analysis?

- Ion-pair chromatography : Add alkyl sulfonates to the mobile phase to improve separation of ionic impurities.

- Preparative HPLC : Scale up using C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

- Crystallization screening : Test solvent combinations (e.g., methanol/ethyl acetate) to isolate pure crystals .

Q. How does pH affect its stability in aqueous solutions, and what degradation products form?

- pH profiling : Conduct stability studies at pH 2–12 (37°C) with LC-MS monitoring.

- Degradation pathways : Under acidic conditions, hydrolysis may yield 4-methylpyrimidine; oxidation at high pH forms quinone-like derivatives .

Q. Methodological Notes

属性

IUPAC Name |

6-methyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRYQDWXFZBBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968199 | |

| Record name | 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-51-6 | |

| Record name | 2(1H)-Pyrimidinone, 6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5348-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5348-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrimidin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。